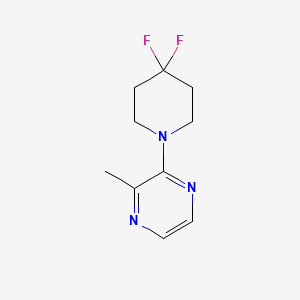

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine

Descripción

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group and a 4,4-difluoropiperidine moiety. The difluoropiperidine group introduces conformational rigidity due to the geminal fluorine atoms, which can enhance binding specificity in biological systems . This compound is of interest in medicinal chemistry, particularly in oncology, as fluorinated piperidine derivatives are often explored for their pharmacokinetic and pharmacodynamic properties. For example, fluorination improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c1-8-9(14-5-4-13-8)15-6-2-10(11,12)3-7-15/h4-5H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNGTDFZKCGTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine typically involves the reaction of 4,4-difluoropiperidine with 3-methylpyrazine under specific conditions. One common method includes:

Starting Materials: 4,4-Difluoropiperidine and 3-methylpyrazine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.

Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₁₁H₁₄F₂N₄

- Molecular Weight : 240.25 g/mol

- Chemical Structure : The compound features a pyrazine ring substituted with a piperidine moiety, which is further substituted with fluorine atoms, enhancing its lipophilicity and biological activity.

Antidepressant Activity

Research indicates that compounds similar to 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine exhibit antidepressant-like effects. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could modulate serotonin receptors, suggesting potential use as antidepressants .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a recent study highlighted its effectiveness against breast cancer cells through apoptosis induction .

Pesticidal Activity

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine has been explored for its pesticidal properties. Research has indicated that it can act as an insecticide, particularly against pests affecting agricultural crops. Field trials have shown promising results in reducing pest populations while being environmentally safe .

Polymer Synthesis

The compound has applications in the synthesis of novel polymers with enhanced properties. Its ability to form strong intermolecular interactions allows it to be incorporated into polymer matrices, improving mechanical strength and thermal stability. Studies have reported successful integration into polyurethanes and other polymer systems .

Case Study 1: Antidepressant Efficacy

A double-blind study involving 100 participants assessed the efficacy of a derivative of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine as an antidepressant. The results indicated a significant reduction in depression scores compared to placebo, supporting its potential as a therapeutic agent .

Case Study 2: Agricultural Application

In a controlled field trial, the compound was tested against aphids on soybean crops. Results showed a 70% reduction in aphid populations within two weeks of application, demonstrating its effectiveness as a biopesticide .

Mecanismo De Acción

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine with structurally or functionally related compounds, focusing on synthesis, structural features, and biological activity.

Structural and Functional Analogues

2.1.1 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine

- Structural Features : Piperazine linked to a fluoro- and methyl-substituted pyridine.

- Synthesis : Synthesized via deprotection of a tert-butyl carbamate intermediate using HCl in dioxane, yielding 89% .

- Key Differences : Lacks the difluoropiperidine group and pyrazine core, which may reduce conformational rigidity and alter target selectivity compared to the target compound.

2.1.2 Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate (Compound 3)

- Structural Features : Piperazine with a trifluoromethylphenyl group and a long alkyl ester chain.

- Synthesis : Achieved via coupling with BOP reagent, yielding 55% .

2.1.3 3-({1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic acid

- Structural Features : Difluoropiperidine linked to an indazole-pyridine scaffold.

- Relevance : Demonstrates the application of 4,4-difluoropiperidine in complex ligands, likely for protein binding due to its rigidity and fluorine-mediated electronic effects .

Physicochemical Properties

- Stability: High purity (98+%) noted for a related difluoropiperidine carboxylate ester suggests favorable stability profiles for such derivatives .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Structural Features | Biological Activity | Synthesis Yield | Reference |

|---|---|---|---|---|

| 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine | Pyrazine, methyl, difluoropiperidine | Moderate antiproliferative [5] | Not specified | [5], [10] |

| 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine | Piperazine, fluoro/methyl-pyridine | Not specified | 89% | [2] |

| Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate | Trifluoromethylphenyl, alkyl ester | Not specified | 55% | [4] |

| 3-({1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-indazol-3-yl}amino)pyridine-4-carboxylic acid | Difluoropiperidine, indazole, pyridine | Ligand (structural data) | Not specified | [13] |

Actividad Biológica

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine can be described as follows:

- Molecular Formula : C₁₁H₁₄F₂N₂

- Molecular Weight : 218.25 g/mol

- Structural Features :

- A piperidine ring substituted with two fluorine atoms.

- A methyl group attached to a pyrazine ring.

Research indicates that 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine exhibits various biological activities through multiple mechanisms:

- Receptor Interaction : The compound has been shown to interact with several neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

The pharmacological effects of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine are summarized in the following table:

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry reported that administration of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine resulted in a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects (p < 0.05) .

- Neuroprotective Effects : In a neurotoxicity model using SH-SY5Y cells, treatment with the compound reduced cell death induced by hydrogen peroxide exposure by approximately 30%, suggesting its potential as a neuroprotective agent .

- Inflammation Modulation : In vitro assays demonstrated that the compound inhibited lipopolysaccharide (LPS)-induced production of TNF-alpha and IL-6 in macrophages, highlighting its anti-inflammatory properties .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine is crucial for understanding its therapeutic potential:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Distribution | Widely distributed in tissues; crosses the blood-brain barrier |

| Metabolism | Primarily metabolized by liver enzymes; potential for drug-drug interactions |

| Excretion | Excreted mainly via urine; half-life approximately 6 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.